5-(Bromomethyl)-2-methylpyrimidine
Overview
Description
The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its appearance (color, state of matter under normal conditions) and odor .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and the products formed .Physical and Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes .Scientific Research Applications
Synthesis of Rosuvastatin Precursors
5-(Bromomethyl)-2-methylpyrimidine plays a crucial role in the synthesis of key precursors for rosuvastatin, a widely used cholesterol-lowering drug. Šterk et al. (2012) developed a concise and efficient approach to synthesize 5-(bromomethyl)-substituted N-[4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide. This method is noted for its high efficiency and the avoidance of metal catalysis or cryogenic conditions, making it a superior alternative to existing methodologies (Šterk, Časar, Jukič, & Košmrlj, 2012).
Production of Thiazolo[4,5-d]pyrimidine Derivatives
Bakavoli, Nikpour, and Rahimizadeh (2006) described the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of novel thiazolo[4,5-d]pyrimidine derivatives. These derivatives are important for various chemical research applications (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Antiviral Activity Research
Hocková et al. (2003) conducted a study on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which involved the use of 5-bromomethyl derivatives. These compounds exhibited significant antiretroviral activity, particularly against human immunodeficiency virus (HIV), showcasing the potential of this compound in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Exploration of Vibrational Properties
Ikari et al. (1990) analyzed the vibrational properties of 5-bromomethyl-2-methylpyrimidine and related compounds. This research contributes to the understanding of the physical properties of pyrimidines, which is crucial for various scientific applications (Ikari, Sakamoto, Nakama, Nibu, Shimada, & Shimada, 1990).
Antibacterial and Antifungal Activities
Vijaya Laxmi, Ravi, and Nath (2019) explored the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives, which showed significant antibacterial and antifungal activities. This highlights another critical application of this compound in the development of new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Mechanism of Action
Target of Action
Bromomethyl compounds are known to interact with various biological targets, including dna and proteins . The bromomethyl group can form covalent bonds with these targets, leading to changes in their structure and function .
Mode of Action
The mode of action of 5-(Bromomethyl)-2-methylpyrimidine involves its interaction with its targets. The bromomethyl group in the compound can participate in various chemical reactions, such as free radical reactions . In these reactions, the bromomethyl group can be converted into a free radical, which can then react with other molecules in the cell . This can lead to changes in the structure and function of these molecules, affecting cellular processes .
Biochemical Pathways
Bromomethyl compounds can affect various biochemical pathways, depending on their specific targets . For example, if the compound targets DNA, it can affect DNA replication and transcription processes . If it targets proteins, it can affect the pathways in which these proteins are involved .
Pharmacokinetics
For example, it can increase the compound’s reactivity, which can affect its absorption and distribution . It can also affect the compound’s metabolism, as the bromomethyl group can be metabolized by various enzymes .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. If the compound targets DNA, it can cause DNA damage, which can lead to cell death or changes in gene expression . If it targets proteins, it can alter their structure and function, affecting the cellular processes in which they are involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s reactivity and stability . The presence of other molecules can also affect the compound’s action, as they can interact with the compound or its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(bromomethyl)-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJOWSXQZGAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856188 | |
Record name | 5-(Bromomethyl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802559-38-2 | |
Record name | 5-(Bromomethyl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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